molecular formula C22H19N3O3S3 B2375973 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide CAS No. 682784-01-6

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide

Cat. No.: B2375973
CAS No.: 682784-01-6
M. Wt: 469.59
InChI Key: RQSULNXJZYYBTB-LDADJPATSA-N
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H19N3O3S3 and its molecular weight is 469.59. The purity is usually 95%.
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Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c1-14-4-6-15(7-5-14)11-17-13-23-21(30-17)24-19(26)8-9-25-20(27)18(31-22(25)29)12-16-3-2-10-28-16/h2-7,10,12-13H,8-9,11H2,1H3,(H,23,24,26)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSULNXJZYYBTB-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide represents a unique molecular structure that combines a thiazolidine core with various functional groups, potentially leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N3O3S2C_{16}H_{16}N_{3}O_{3}S_{2}, with a molecular weight of 359.42 g/mol. The structural features include:

  • Thiazolidine ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
  • Furan moiety : Enhances potential interactions with biological targets.
  • Thiazole substituent : May influence pharmacological properties.

Anticancer Properties

Several studies have indicated that derivatives of thiazolidine compounds exhibit significant anticancer activity. For instance, compounds similar to our target compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5-Furfurylidene derivativeChloroquine-sensitive P. falciparum (3D7)35.0Inhibits parasite growth
5-Furfurylidene derivativeChloroquine-resistant P. falciparum (K1)151.4Inhibits parasite growth
Thiazolidinone derivativesA549 (lung cancer)7.0 - 20.3Induces apoptosis

Research has demonstrated that certain thiazolidine derivatives can inhibit tumor angiogenesis and cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives are well-documented. For example, compounds derived from furan-thiazolidines have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Bacterial StrainMIC (mg/ml)
Staphylococcus aureus ATCC 3189016 - 32
Staphylococcus epidermidis16 - 32
Bacillus subtilis ATCC 6633Not effective

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on human leukemia cells, revealing significant induction of apoptosis and cell cycle arrest at specific concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of thiazolidine compounds against various pathogens, demonstrating promising results in inhibiting bacterial growth .

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